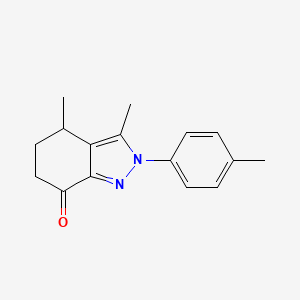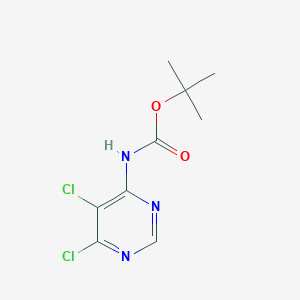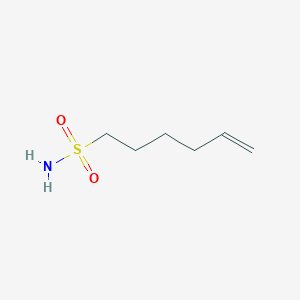
2-(Pyridin-3-yl)thiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)thiophen-3-amine is a heterocyclic compound that features both pyridine and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-(Pyridin-3-yl)thiophen-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yl)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yl)thiophen-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)thiophen-3-amine
- 2-(Pyridin-4-yl)thiophen-3-amine
- 2-(Pyridin-3-yl)thiophen-2-amine
Uniqueness
2-(Pyridin-3-yl)thiophen-3-amine is unique due to the specific positioning of the pyridine and thiophene rings, which influences its chemical reactivity and biological activity. The compound’s structure allows for selective interactions with biological targets, making it a valuable molecule for drug discovery and development.
Propriétés
Formule moléculaire |
C9H8N2S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
2-pyridin-3-ylthiophen-3-amine |
InChI |
InChI=1S/C9H8N2S/c10-8-3-5-12-9(8)7-2-1-4-11-6-7/h1-6H,10H2 |
Clé InChI |
CFLNQSXQOBPVDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


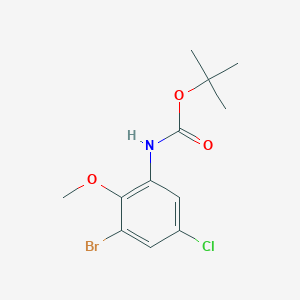
![tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate](/img/structure/B13501714.png)
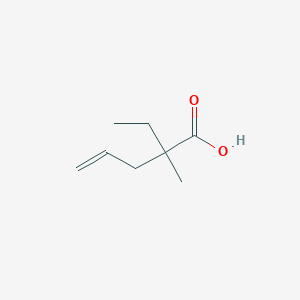
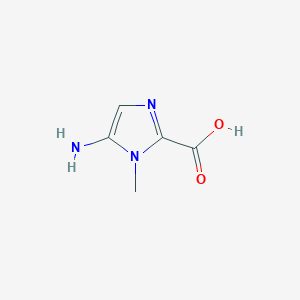
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)
![3-(Benzo[d]oxazol-2-ylamino)propanoic acid](/img/structure/B13501740.png)
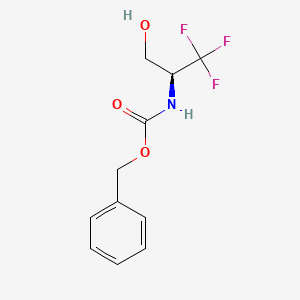
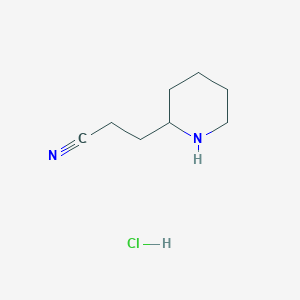
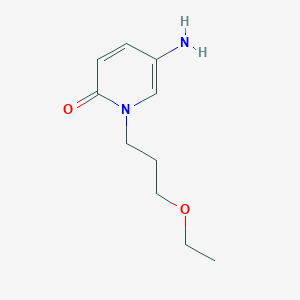
![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)
